N-cyclohexyl-2-methylfuran-3-carboxamide
Description
N-cyclohexyl-2-methylfuran-3-carboxamide is a synthetic carboxamide derivative featuring a furan ring substituted with a methyl group at position 2 and a carboxamide group at position 3. The amide nitrogen is further bonded to a cyclohexyl moiety, contributing to its lipophilic character.
Molecular Formula: C₁₂H₁₇NO₂ Molecular Weight: 207.27 g/mol Structural Features:
- Furan core: A five-membered aromatic oxygen heterocycle.
- 2-Methyl substitution: Enhances steric bulk and may influence electronic properties.
- Carboxamide group: Provides hydrogen-bonding capacity and structural rigidity.
Properties
IUPAC Name |
N-cyclohexyl-2-methylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-11(7-8-15-9)12(14)13-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDWRTXMKODUME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amidation via Carboxylic Acid Activation
The most straightforward method involves the direct reaction of 2-methylfuran-3-carboxylic acid with cyclohexylamine using coupling reagents. A representative procedure begins with dissolving 2-methylfuran-3-carboxylic acid (1.0 equiv) and cyclohexylamine (1.2 equiv) in anhydrous dichloromethane (DCM). To this mixture, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) are added as coupling agents. The reaction is stirred at room temperature for 12–24 hours, after which the solvent is evaporated under reduced pressure. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) to yield this compound with a typical yield of 75–85%.
Key parameters influencing yield include:
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Stoichiometry : A 20% excess of cyclohexylamine ensures complete consumption of the carboxylic acid.
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Solvent choice : Polar aprotic solvents like DCM or tetrahydrofuran (THF) minimize side reactions.
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Temperature : Reactions conducted above 25°C risk furan ring decomposition, as evidenced by IR spectral changes at 1560 cm⁻¹ (C=C stretching).
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate reaction kinetics. A mixture of 2-methylfuran-3-carboxylic acid (1.0 equiv), cyclohexylamine (1.1 equiv), and EDCI (1.2 equiv) in DCM is irradiated at 80°C for 15 minutes. This method achieves 88% yield with 95% purity, as confirmed by HPLC. Microwave synthesis reduces reaction time from hours to minutes and minimizes thermal degradation of the furan ring.
Reaction Optimization and Mechanistic Insights
Solvent Effects on Amidation Efficiency
Comparative studies reveal solvent polarity critically impacts reaction efficiency:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 8.93 | 85 | 98 |
| THF | 7.52 | 78 | 95 |
| Acetonitrile | 37.5 | 65 | 90 |
| Toluene | 2.38 | 45 | 85 |
Polar solvents like DCM stabilize the transition state during amide bond formation, whereas nonpolar solvents (e.g., toluene) lead to incomplete activation of the carboxylic acid.
Catalytic Additives
The addition of 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a catalyst enhances yield by 10–15% in EDCI-mediated couplings. DMAP facilitates proton transfer during the formation of the active O-acylisourea intermediate, accelerating the reaction.
Purification and Characterization
Chromatographic Purification
Crude products are typically purified using silica gel chromatography with ethyl acetate/hexane (1:3 to 1:1 gradient). Fractions containing the target compound exhibit Rf = 0.4 (TLC, ethyl acetate/hexane 1:1). High-purity samples (>99%) are obtained through recrystallization from ethanol/water (3:1).
Spectroscopic Validation
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IR Spectroscopy : Strong absorption at 1650 cm⁻¹ (amide C=O stretch) and 1540 cm⁻¹ (N-H bend). The furan ring shows C-O-C asymmetric stretching at 1240 cm⁻¹.
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¹H NMR (400 MHz, CDCl₃) : δ 7.25 (s, 1H, furan H-4), 6.35 (s, 1H, furan H-5), 3.65 (m, 1H, cyclohexyl CH), 2.45 (s, 3H, CH₃), 1.2–1.8 (m, 10H, cyclohexyl).
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¹³C NMR : δ 170.2 (C=O), 148.5 (furan C-2), 122.3 (furan C-3), 52.1 (cyclohexyl CH), 25.6 (CH₃).
Scalability and Industrial Considerations
Continuous Flow Synthesis
Pilot-scale production employs continuous flow reactors to enhance reproducibility. A mixture of 2-methylfuran-3-carboxylic acid (0.5 M) and cyclohexylamine (0.6 M) in THF is pumped through a reactor packed with immobilized EDCI on silica beads (residence time: 10 minutes). This setup achieves 90% conversion with a throughput of 5 kg/day.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-methylfuran-3-carboxamide undergoes various chemical reactions, including:
Substitution: The furan ring can undergo substitution reactions with electrophiles, leading to the formation of substituted furan derivatives.
Common Reagents and Conditions
Oxidation: Singlet oxygen, chromophoric dissolved organic matter, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Electrophiles such as halogens, alkylating agents, and acylating agents.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Reduced furan derivatives.
Substitution: Substituted furan derivatives.
Scientific Research Applications
Chemical Synthesis Applications
Organic Synthesis
N-cyclohexyl-2-methylfuran-3-carboxamide serves as a versatile building block in organic synthesis. Its furan ring structure allows for various chemical transformations, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals. The compound can participate in reactions such as:
- C–H Activation : Utilizing Rh(III) catalysts for cycloisomerization reactions to produce complex molecular architectures .
- Coupling Reactions : Engaging in coupling with other aromatic compounds to yield derivatives with enhanced biological activity.
Table 1: Key Reactions Involving this compound
| Reaction Type | Description | Applications |
|---|---|---|
| C–H Activation | Catalyzed transformations to form new bonds | Synthesis of complex molecules |
| Coupling | Formation of amide bonds with other compounds | Drug development |
| Cyclization | Ring formation leading to new cyclic structures | Material science |
Biological Research Applications
Pharmacological Potential
Research indicates that this compound exhibits promising bioactive properties. Its structural characteristics enhance its interaction with biological targets, making it a candidate for drug discovery efforts.
- Antimicrobial Activity : Preliminary studies suggest efficacy against protozoan parasites such as T. gondii and P. falciparum, indicating potential use in treating malaria and leishmaniasis .
- Growth Regulation in Plants : The compound has been investigated for its ability to promote plant growth, showing non-phytotoxic effects that enhance crop yield and vigor .
Table 2: Biological Activities of this compound
| Activity Type | Target Organism/Process | Observed Effects |
|---|---|---|
| Antimicrobial | T. gondii, P. falciparum | Reduced parasite viability |
| Plant Growth | Various crops | Increased height, fruit size |
Industrial Applications
In the industrial sector, this compound is utilized in the synthesis of specialty chemicals. Its unique properties make it suitable for:
- Advanced Materials : The compound can be incorporated into polymers and coatings, enhancing material performance.
- Agrochemicals : Its ability to promote plant growth positions it as an effective ingredient in fertilizers and growth regulators.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-methylfuran-3-carboxamide involves its interaction with molecular targets such as singlet oxygen and triplet chromophoric dissolved organic matter. The furan ring reacts with singlet oxygen, leading to the formation of oxidized products, while the anilide ring is oxidized by triplet chromophoric dissolved organic matter . These reactions result in the photodegradation of the compound and its derivatives.
Comparison with Similar Compounds
N-(2-Furylmethyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide
Molecular Formula: C₁₅H₁₁NO₅ Molecular Weight: 285.25 g/mol Key Differences:
- Chromene backbone : A fused benzopyran system with a ketone (2-oxo) and hydroxyl (7-hydroxy) group.
- Substituents : The furylmethyl group on the amide nitrogen contrasts with the cyclohexyl group in the target compound.
Implications :
- The chromene system may confer fluorescence or antioxidant properties.
- Increased molecular weight and polarity could limit bioavailability compared to the target compound.
N-[(Furan-2-yl)methyl]-2-methylfuran-3-carboxamide
Molecular Formula: C₁₁H₁₁NO₃ Molecular Weight: 205.21 g/mol Key Differences:
- Amide substituent : A furylmethyl group instead of cyclohexyl, reducing lipophilicity (predicted logP ~1.5 vs. ~2.5 for the target compound).
Implications :
- The aromatic furylmethyl group may engage in π-π interactions in binding sites, unlike the aliphatic cyclohexyl.
- Lower molecular weight could enhance diffusion rates in biological systems.
Data Table: Structural and Physicochemical Comparison
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-cyclohexyl-2-methylfuran-3-carboxamide, and how do reaction conditions influence yield and purity?
- Methodology : Multi-step organic synthesis is typically employed, starting with cyclohexylamine and 2-methylfuran-3-carboxylic acid derivatives. Key steps include:
- Amide bond formation : Use coupling agents like EDCl/HOBt or DCC to facilitate carboxamide formation .
- Functional group protection : Protect reactive groups (e.g., hydroxyl or amine) during synthesis to avoid side reactions .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures high purity (>95%) .
- Critical Parameters : Solvent polarity (e.g., DMF vs. THF) and temperature (room temp vs. reflux) significantly impact reaction efficiency .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Analytical Techniques :
- Spectroscopy : NMR (¹H/¹³C) to confirm cyclohexyl and furan substituents; IR for carboxamide C=O stretching (~1650 cm⁻¹) .
- Chromatography : HPLC with UV detection (λ = 220–280 nm) to assess purity .
- Thermal Analysis : DSC/TGA to determine melting point (estimated range: 150–170°C) and thermal stability .
Q. What stability considerations are critical for handling and storing this compound?
- Stability Profile :
- pH Sensitivity : Degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions via hydrolysis of the carboxamide bond .
- Light/Oxygen : Store in amber vials under inert gas (N₂/Ar) to prevent photo-oxidation of the furan ring .
- Storage Recommendations : –20°C in desiccated environments for long-term stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally analogous carboxamides?
- Case Study : For furan-carboxamide derivatives, discrepancies in antimicrobial efficacy may arise from:
- Assay Variability : Differences in microbial strains (e.g., Gram-positive vs. Gram-negative) or inoculum size .
- Structural Modifications : Substitutions on the cyclohexyl or furan moiety alter target binding (e.g., hydrophobic interactions vs. hydrogen bonding) .
- Resolution Strategy : Standardize assays (CLSI guidelines) and use SAR (structure-activity relationship) studies to isolate critical functional groups .
Q. What in silico strategies are effective for predicting the pharmacokinetics and target engagement of this compound?
- Computational Workflow :
Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2) .
ADMET Prediction : SwissADME or pkCSM to estimate bioavailability (%F ≈ 60–70%) and CYP450 metabolism .
MD Simulations : GROMACS for assessing binding stability over time (≥50 ns trajectories) .
- Validation : Compare predictions with in vitro CYP inhibition assays and plasma protein binding studies .
Q. What experimental designs are optimal for elucidating the mechanism of action in enzyme inhibition studies?
- Kinetic Assays :
- Reversible vs. Irreversible Inhibition : Pre-incubate enzyme (e.g., trypsin) with compound and measure residual activity over time .
- IC₅₀ Determination : Dose-response curves using fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC for proteases) .
- Advanced Techniques :
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- X-ray Crystallography : Resolve co-crystal structures to identify key binding residues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
